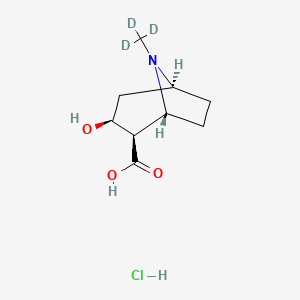
6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-fluoroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-fluoro-1-oxo-benzimidazole-2-carbonitrile.
Reduction: Formation of 6-fluoro-1-hydroxybenzimidazole-2-amine.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a corrosion inhibitor and in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. The nitrile group can participate in various chemical reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1-methylbenzimidazole-2-carbonitrile
- 6-Fluoro-1-aminobenzimidazole-2-carbonitrile
- 6-Fluoro-1-hydroxybenzimidazole-2-carboxamide
Uniqueness
6-Fluoro-1-hydroxybenzimidazole-2-carbonitrile is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C8H4FN3O |
|---|---|
Molecular Weight |
177.14 g/mol |
IUPAC Name |
6-fluoro-1-hydroxybenzimidazole-2-carbonitrile |
InChI |
InChI=1S/C8H4FN3O/c9-5-1-2-6-7(3-5)12(13)8(4-10)11-6/h1-3,13H |
InChI Key |
WGXVEUGROHAFSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C(=N2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,2-Dimethoxyethyl)thian-4-yl]methanamine](/img/structure/B15295821.png)


![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
![5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-7-hydroxy-4-(4-hydroxyphenyl)-2H-1-benzopyran-2-one](/img/structure/B15295846.png)



![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)




